molecular formula C10H4Cl2F3N3O2 B1304097 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole CAS No. 649662-56-6

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole

Cat. No.: B1304097
CAS No.: 649662-56-6
M. Wt: 326.06 g/mol
InChI Key: RGHMKNKYGNLLRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, a nitro group at the 2 position, and a trifluoromethyl group at the 4 position of the phenyl ring attached to the imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole typically involves the following steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of Substituents:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of amino-imidazole derivatives.

    Oxidation: Formation of oxidized imidazole derivatives.

Scientific Research Applications

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1-phenylimidazole: Lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.

    1-[2-Nitro-4-(trifluoromethyl)phenyl]imidazole: Lacks the chlorine atoms at the 4 and 5 positions, which can affect its reactivity and binding properties.

Uniqueness

4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and halogen atoms (chlorine) can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-8-9(12)17(4-16-8)6-2-1-5(10(13,14)15)3-7(6)18(19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMKNKYGNLLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381669
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649662-56-6
Record name 4,5-dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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